molecular formula C27H24FNO4 B2421339 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 866808-25-5

3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one

Cat. No. B2421339
CAS RN: 866808-25-5
M. Wt: 445.49
InChI Key: RYGAVWZRGXQDSW-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.

Scientific Research Applications

3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit anticancer, antifungal, and antibacterial properties. In pharmacology, it has been studied for its potential as a drug target for various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. In chemistry, it has been used as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is not fully understood. However, studies have shown that it exhibits its biological activity by interacting with specific molecular targets in cells. For example, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one exhibits various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one in lab experiments is its potential as a drug target for various diseases. Its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one. One direction is to further investigate its potential as a drug target for various diseases. Another direction is to explore its potential as a building block for the synthesis of other compounds. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one involves a series of chemical reactions. The first step involves the condensation of 3,4-dimethylbenzoyl chloride with 4-fluorobenzylamine to form the intermediate compound, 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)quinoline-2,4-dione. This intermediate compound is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to obtain the final product, 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one.

properties

IUPAC Name

3-(3,4-dimethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO4/c1-16-5-8-19(11-17(16)2)26(30)22-15-29(14-18-6-9-20(28)10-7-18)23-13-25(33-4)24(32-3)12-21(23)27(22)31/h5-13,15H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGAVWZRGXQDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

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